![molecular formula C3H8OS B2887965 (2S)-1-sulfanylpropan-2-ol CAS No. 120158-17-0](/img/structure/B2887965.png)
(2S)-1-sulfanylpropan-2-ol
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
The physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc., are studied .Scientific Research Applications
Molecular Imaging and Detection of Hydrogen Sulfide
Hydrogen sulfide (H2S) plays a significant role in human health and disease. Its properties as a cytoprotectant and gasotransmitter in various tissues, including its involvement in vascular tone and neuromodulation, make it a focal point for research. Reaction-based fluorescent probes, utilizing strategies like azide and nitro group reduction, nucleophilic attack, and CuS precipitation, allow for the selective visualization of H2S and related reactive sulfur species in living systems (Lin, Chen, Xian, & Chang, 2015).
Asymmetric Ring Opening in Organic Synthesis
Rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with sulfur nucleophiles is a critical method in organic synthesis. This approach enables the production of various thiol-containing compounds, including 2-sulfanyl-1,2-dihydro-naphthalen-1-ols, in high yield and enantiomeric excess. Such methodologies are vital in synthesizing complex organic molecules (Leong & Lautens, 2004).
Development of Stereoselective Glycosylations
A significant challenge in synthesizing biologically important oligosaccharides is the stereoselective introduction of a glycosidic linkage. Using a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor, researchers have developed a method to form a quasi-stable anomeric sulfonium ion, aiding in the stereoselective formation of alpha-glycosides. This advancement is crucial in synthesizing a variety of oligosaccharides for biological studies (Kim, Yang, Park, & Boons, 2005).
Hydrogen Sulfide Storage and Sulfide Release
Understanding the storage and release of hydrogen sulfide is crucial for its biological signaling roles. Studies on hydrodisulfides, including their synthesis, characterization, and reactivity, provide insights into the mechanisms of H2S storage and release. This research is significant for understanding H2S's role in various physiological processes (Bailey, Zakharov, & Pluth, 2014).
Selective Imaging of Hydrogen Sulfide in Living Cells
The development of reaction-based fluorescent probes for selective imaging of H2S in living cells is a significant advancement. These probes, exploiting the H2S-mediated reduction of azides, enable selective monitoring of this signaling molecule in biological specimens, aiding in the study of H2S chemistry in biological systems (Lippert, New, & Chang, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFXNFGOYOOSP-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120158-17-0 |
Source
|
Record name | (2S)-1-sulfanylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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